molecular formula C13H9N3O B8419586 4-pyridin-2-yl-1H-quinazolin-2-one

4-pyridin-2-yl-1H-quinazolin-2-one

Cat. No.: B8419586
M. Wt: 223.23 g/mol
InChI Key: DFPCQQPVJMMFAA-UHFFFAOYSA-N
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Description

4-pyridin-2-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure with a pyridine ring attached at the second position. This compound is part of a broader class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones have been studied extensively due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-2-yl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .

Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under environmentally benign conditions. The use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been reported as an efficient and eco-friendly method for the preparation of quinazolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-2-yl-1H-quinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-2,4-diones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinazolin-2,4-diones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
4-Pyridin-2-yl-1H-quinazolin-2-one exhibits potent anticancer properties by acting as an inhibitor of key signaling pathways involved in tumor growth. Specifically, it targets the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers, including colorectal cancer.

Case Studies
Recent studies have demonstrated that derivatives of this compound possess significant antiproliferative activity against several cancer cell lines. For instance, one study reported compounds with IC50 values as low as 0.11 µM against EGFR and 0.65 µM against BRAF V600E, indicating their potential as effective cancer therapeutics .

Data Table: Antiproliferative Activity of Selected Compounds

CompoundTargetIC50 (µM)Reference
Compound 18EGFR0.11
Compound 19BRAF V600E0.65
DoxorubicinVarious1.10

Antihistaminic Activity

Overview
Research has also explored the antihistaminic properties of compounds derived from this compound. These compounds have shown promise in treating allergic reactions with minimal sedative effects.

Case Study
A study evaluated a series of triazolo[4,3-a]quinazolinones for their antihistaminic activity using a guinea pig model. Among these, one compound demonstrated a protection rate of 72.85% against histamine-induced bronchospasm, which was comparable to the standard antihistamine chlorpheniramine maleate .

Antiviral Properties

SARS-CoV-2 Inhibition
The compound has also been investigated for its antiviral activities, particularly against SARS-CoV-2. A recent study identified quinazolinone derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their potential in combating viral infections.

Case Study Findings
One derivative exhibited an IC50 value of approximately 1.37 µM against the SARS-CoV-2 Mpro, indicating a promising avenue for developing antiviral therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 4-pyridin-2-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit various enzymes and receptors, such as kinases and G-protein-coupled receptors. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyridin-2-yl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

4-pyridin-2-yl-1H-quinazolin-2-one

InChI

InChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17)

InChI Key

DFPCQQPVJMMFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminophenyl-2-pyridyl ketone (0.95 g, 4.8 mmol), urea (500 mg, 8.3 mmol) and acetic acid (10 mL) was stirred at 110° C. for 18 h. The reaction mixture was cooled to rt and filtered. The solid was washed with water and dried under reduced pressure to give 4-(pyridin-2-yl)quinazolin-2(1H)-one as a yellow solid (0.83 g, 78%), which was dissolved in phosphorous oxychloride (3 mL) and the mixture was stirred at reflux for 30 min. The reaction mixture was cooled to rt and slowly poured over an ice/water mixture. The mixture was filtered and the solid was dried under reduced pressure to give 2-chloro-4-(pyridin-2-yl)quinazoline as an off-white solid (56 mg, 6%).
Name
2-aminophenyl-2-pyridyl ketone
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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